molecular formula C16H18BrN3O B5558067 1-(3-bromobenzyl)-4-(cyclopentylamino)-2(1H)-pyrimidinone

1-(3-bromobenzyl)-4-(cyclopentylamino)-2(1H)-pyrimidinone

Cat. No. B5558067
M. Wt: 348.24 g/mol
InChI Key: OYGDSQMZKMTLAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidinone derivatives involves several strategic steps, including condensation, cyclization, and substitution reactions, to incorporate different functional groups into the pyrimidinone core. A common approach includes the aromatic nucleophilic substitution reaction, which has been utilized for the synthesis of new unnatural amino acids by masking the oxo function of the 4(3H)-pyrimidinone ring (ElMarrouni & Heras, 2015). Additionally, modifications in the synthesis pathway have led to the development of derivatives through consecutive transformations, highlighting the versatility of pyrimidinone chemistry (Erkin & Krutikov, 2008).

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives, including 1-(3-bromobenzyl)-4-(cyclopentylamino)-2(1H)-pyrimidinone, is characterized using a combination of spectroscopic and computational methods. Studies involving NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations provide deep insights into the molecular geometry, electronic structure, and stability of these compounds. For example, research on similar brominated pyrimidinone compounds elucidates their structural configurations and the influence of substituents on their overall stability (Martins et al., 1998).

Chemical Reactions and Properties

Pyrimidinones undergo a variety of chemical reactions, enabling the functionalization of the core structure and the introduction of diverse substituents. Reactions such as bromination, cycloaddition, and radical cyclization are pivotal in the synthesis of pyrimidinone derivatives. These reactions not only extend the chemical diversity of pyrimidinones but also influence their chemical properties, including reactivity and interaction with biological targets (Zigeuner et al., 1975). The synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones through intramolecular addition of aryl radicals showcases the chemical versatility of pyrimidinones (Majumdar & Mukhopadhyay, 2003).

Scientific Research Applications

C-C Bond Formation and Synthesis of Heterocycles

A study by Majumdar and Mukhopadhyay (2003) explores the synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones from dialkyl-5-(N-2'-bromobenzyl,N-methyl aminopyrimidine-2,4-diones, showcasing the potential of these compounds in creating novel heterocyclic structures through intramolecular addition reactions Majumdar & Mukhopadhyay, 2003.

Novel Amino Acids Synthesis

ElMarrouni and Heras (2015) demonstrated the use of a p-benzyloxybenzyloxy group to mask the oxo function of the 4(3H)-pyrimidinone ring in the synthesis of new unnatural amino acids, indicating a method for expanding the diversity of amino acids available for peptide synthesis ElMarrouni & Heras, 2015.

Antiproliferative Activity

Nawrocka et al. (2004) synthesized a series of 2-aminobenzimidazole derivatives, including 2-(o-Bromobenzylamino)benzimidazole, and evaluated their antiproliferative activity in vitro against various human cancer cell lines. Some derivatives exhibited significant cytotoxic activity, underscoring the therapeutic potential of these compounds in cancer treatment Nawrocka et al., 2004.

Microwave-Assisted Synthesis and Anticancer Agents

Hosamani, Reddy, and Devarajegowda (2015) reported on the microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids with potent anticancer activity. Their study provides insights into the rapid synthesis and potential therapeutic applications of these compounds Hosamani et al., 2015.

Biological Activity of Pyrazolo[3,4-d]pyrimidine Nucleosides

Cottam et al. (1984) investigated a series of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides for their biological activity. The study highlights the synthesis process and evaluates the compounds' effectiveness against viruses, tumor cells, and parasites, contributing to the development of new antiviral and antitumor agents Cottam et al., 1984.

properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-(cyclopentylamino)pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O/c17-13-5-3-4-12(10-13)11-20-9-8-15(19-16(20)21)18-14-6-1-2-7-14/h3-5,8-10,14H,1-2,6-7,11H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGDSQMZKMTLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=O)N(C=C2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromobenzyl)-4-(cyclopentylamino)-2(1H)-pyrimidinone

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